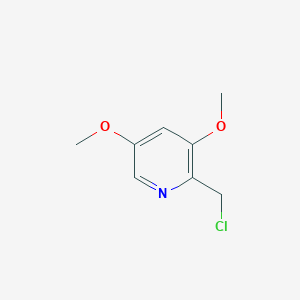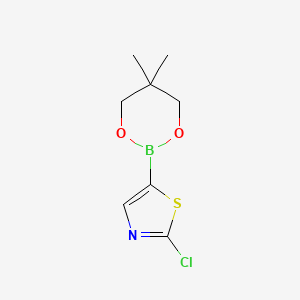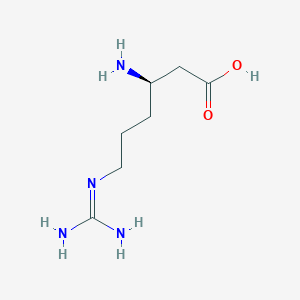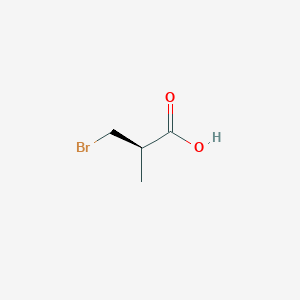
2-(Chloromethyl)-3,5-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3,5-dimethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethoxypyridine typically involves the chloromethylation of 3,5-dimethoxypyridine. One common method is the reaction of 3,5-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the chloromethylating agent .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient chloromethylation.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-3,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and other nucleophiles. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines with functional groups such as amines, ethers, and thioethers.
Oxidation Reactions: Products include aldehydes and ketones derived from the oxidation of methoxy groups.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
2-(Chloromethyl)-3,5-dimethoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(Chloromethyl)-3,5-dimethoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine
- 3,5-Dimethoxypyridine
Comparison: 2-(Chloromethyl)-3,5-dimethoxypyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3,5-dimethoxypyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3 |
InChI 键 |
VTUVDBAVHFZGAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)









![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
